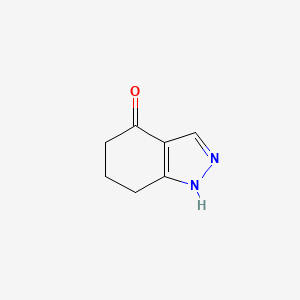

6,7-dihydro-1H-indazol-4(5H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5,6,7-tetrahydroindazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c10-7-3-1-2-6-5(7)4-8-9-6/h4H,1-3H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVZDXDCPRQZSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=NN2)C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499206-33-6 | |

| Record name | 4,5,6,7-tetrahydro-1H-indazol-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 6,7-dihydro-1H-indazol-4(5H)-one (CAS No. 499206-33-6): Synthesis, Properties, and Applications

Introduction: The Versatile Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are integral to a range of FDA-approved therapeutics, from the antiemetic Granisetron to tyrosine kinase inhibitors like Axitinib and Pazopanib.[3] The inherent aromaticity and tautomeric nature of the indazole core allow for diverse biological interactions and provide a robust platform for drug design.[1] This guide focuses on a key synthetic intermediate, 6,7-dihydro-1H-indazol-4(5H)-one , providing an in-depth look at its properties, synthesis, and critical role in the development of novel chemical entities. This compound, also known by its synonym 4,5,6,7-tetrahydro-1H-indazol-4-one, serves as a foundational building block for more complex, biologically active molecules.[4]

Core Physicochemical Properties

A comprehensive understanding of a molecule begins with its fundamental properties. This compound is a heterocyclic ketone whose structure provides multiple sites for chemical modification. The key identifiers and computed properties are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 499206-33-6 | PubChem[4], Biosynth |

| Molecular Formula | C₇H₈N₂O | PubChem[4], Biosynth |

| Molecular Weight | 136.15 g/mol | PubChem[4], Biosynth |

| IUPAC Name | 1,5,6,7-tetrahydroindazol-4-one | PubChem[4] |

| SMILES | C1CC2=C(C=NN2)C(=O)C1 | Biosynth |

| Appearance | Solid (typical) | General knowledge |

| Primary Hazards | Skin and eye irritation; may be harmful if swallowed. | PubChem[4] |

Synthesis: A Mechanistic and Practical Approach

The construction of the tetrahydro-indazole core is most commonly achieved through a classical condensation reaction. This approach is valued for its reliability and use of readily available starting materials.

Guiding Principle: The Paal-Knorr Analogue

The synthesis is conceptually analogous to the Paal-Knorr synthesis of pyrazoles. It involves the reaction of a 1,3-dicarbonyl compound (or a functional equivalent) with a hydrazine derivative. In this specific case, the cyclic 1,3-dicarbonyl equivalent, 1,3-cyclohexanedione, is reacted with hydrazine hydrate. The causality behind this choice lies in the inherent reactivity of the dione, which provides the necessary electrophilic centers for cyclization with the dinucleophilic hydrazine.

The reaction proceeds via two key stages:

-

Condensation: Initial reaction between one of the ketone groups of 1,3-cyclohexanedione and hydrazine forms a hydrazone intermediate. This is a standard acid- or base-catalyzed carbonyl-amine condensation.

-

Intramolecular Cyclization & Dehydration: The terminal nitrogen of the hydrazone then attacks the second carbonyl group intramolecularly. The resulting hemiaminal intermediate rapidly dehydrates to form the stable, fused pyrazole ring, yielding the final product.

Visualizing the Synthetic Workflow

The following diagram outlines the logical flow from starting materials to the final, purified product.

Caption: Synthetic workflow for this compound.

Self-Validating Experimental Protocol

This protocol is a representative procedure derived from general methods for synthesizing substituted tetrahydro-indazoles.[1][5] Each step includes built-in checks to ensure reaction progression and purity.

Materials:

-

1,3-Cyclohexanedione (1.0 eq)

-

Hydrazine hydrate (1.1 eq)

-

Ethanol, 200 proof

-

Concentrated Hydrochloric Acid (catalytic amount)

-

Standard reflux apparatus, magnetic stirrer, filtration equipment

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1,3-cyclohexanedione (e.g., 10.0 g) in ethanol (100 mL).

-

Catalyst Addition: Add a catalytic amount of concentrated HCl (e.g., 0.5 mL) to the solution. The acidic environment protonates a carbonyl oxygen, activating it for nucleophilic attack and promoting the reaction.

-

Reagent Addition: Slowly add hydrazine hydrate (1.1 eq) to the stirring solution at room temperature. An initial exothermic reaction may be observed. The slight excess of hydrazine ensures complete consumption of the limiting dione.

-

Reaction Progression: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase, visualizing the consumption of the starting dione.

-

Product Isolation: After the reaction is complete (as indicated by TLC), remove the heat source and allow the flask to cool to room temperature. The product often precipitates as a crystalline solid upon cooling. The cooling process may be completed in an ice bath to maximize yield.

-

Purification (Crude): Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual starting materials and soluble impurities.

-

Purification (Final): For high-purity material required for drug development, recrystallize the crude solid from a suitable solvent like ethanol or acetonitrile. The formation of well-defined crystals is a strong indicator of purity.

-

Final Validation: Dry the purified crystals under vacuum. Characterize the final product by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity against reference data.[1][6]

Applications in Medicinal Chemistry and Drug Discovery

While this compound itself has shown potential antimicrobial and cyanobacterial inhibitory activity, its primary value lies in its role as a versatile synthetic intermediate. The fused ring system contains three key functional handles for elaboration: the ketone, the N1-H of the pyrazole ring, and the adjacent methylene groups.

This structure allows for:

-

N-Alkylation/Arylation: The N1 position can be readily substituted to introduce various groups, influencing solubility, metabolic stability, and target binding.

-

Carbonyl Chemistry: The ketone at the 4-position can be reduced, converted to an olefin, or used in reductive amination to append diverse side chains.

-

Alpha-Functionalization: The methylene groups alpha to the carbonyl can be functionalized to introduce further diversity.

This versatility makes it a valuable starting point for creating libraries of novel indazole derivatives for screening against various biological targets. Research on related indazole compounds has demonstrated a wide range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial effects.[2]

Caption: Role as a core scaffold in discovery chemistry.

References

- 1. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4,5,6,7-tetrahydro-1H-indazol-4-one | C7H8N2O | CID 10171247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. مقاله Synthesis of Novel Series of ۱-(۶-Hydroxy-۴-(۱H-indol-۳-yl)-۳,۶-dimethyl- ۴,۵,۶,۷-tetrahydro-۱H-indazol-۵-yl)ethan-۱-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [civilica.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

A Technical Guide to the Structural Elucidation of 6,7-dihydro-1H-indazol-4(5H)-one

Foreword: The Analytical Imperative

The Strategic Workflow: A Multi-Pronged Approach

Caption: Overall workflow for the structural elucidation of 6,7-dihydro-1H-indazol-4(5H)-one.

Mass Spectrometry: Confirming the Elemental Composition

The first step is always to confirm that we have synthesized the correct molecule, at least in terms of its elemental formula. Low-resolution mass spectrometry can be misleading, but high-resolution mass spectrometry (HRMS) provides the requisite mass accuracy to confidently assign a molecular formula.

Expertise & Causality: We choose Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer. ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the protonated molecular ion, [M+H]⁺. A TOF or Orbitrap analyzer provides the high resolution (<5 ppm mass accuracy) needed to distinguish the target's molecular formula from other isobaric possibilities.

Expected Results: For C₇H₈N₂O, the expected exact mass of the [M+H]⁺ ion is 137.0715. Observing a peak at this m/z with a mass error of less than 5 ppm provides strong evidence for the correct elemental composition.[5] Subsequent MS/MS fragmentation analysis can reveal characteristic losses. For indazole-containing structures, fragmentation often involves the pyrazole ring, providing initial clues to the core structure.[6][7][8]

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to facilitate protonation.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard immediately prior to the analysis.

-

Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Analysis: Determine the accurate mass of the most abundant ion and compare it to the theoretical mass of the [M+H]⁺ ion for C₇H₈N₂O. Use the instrument's software to predict the molecular formula based on the measured accurate mass.

NMR Spectroscopy: Mapping the Molecular Skeleton

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of ¹H, ¹³C, and 2D NMR experiments is essential for a complete and validated assignment.

¹H NMR Spectroscopy: Proton Environment Analysis

Expertise & Causality: The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling (neighboring protons). For this compound, we expect to see signals corresponding to the three methylene groups of the cyclohexanone ring and a signal for the N-H proton of the indazole ring. The chemical shifts are influenced by adjacent electron-withdrawing groups (the carbonyl and the pyrazole ring).

Predicted ¹H NMR Data (in DMSO-d₆, ~400 MHz)

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~12.5 | Broad Singlet | 1H | NH -1 | Acidic proton of the indazole ring, often broad.[9] |

| ~2.70 | Triplet | 2H | CH₂ -7 | Methylene adjacent to the electron-rich pyrazole ring. |

| ~2.40 | Triplet | 2H | CH₂ -5 | Methylene α to the carbonyl group, deshielded. |

| ~2.00 | Multiplet | 2H | CH₂ -6 | Methylene protons coupled to both C5 and C7 protons. |

¹³C NMR Spectroscopy: Carbon Backbone Identification

Expertise & Causality: The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule. The chemical shift of each carbon is highly dependent on its hybridization and electronic environment. We use a proton-decoupled experiment to obtain sharp singlets for each carbon. A DEPT-135 or APT experiment is then run to differentiate between CH₂, CH, and quaternary carbons, which is crucial for unambiguous assignment.

Predicted ¹³C NMR Data (in DMSO-d₆, ~100 MHz)

| Predicted Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

|---|---|---|---|

| ~195.0 | C | C =O (C4) | Characteristic chemical shift for a conjugated ketone carbonyl.[10] |

| ~155.0 | C | C 7a | Quaternary carbon of the pyrazole ring, part of the fused system. |

| ~120.0 | C | C 3a | Quaternary carbon of the pyrazole ring, adjacent to the NH group. |

| ~37.0 | CH₂ | C 5 | Aliphatic carbon α to the carbonyl group. |

| ~25.0 | CH₂ | C 7 | Aliphatic carbon adjacent to the pyrazole ring. |

| ~22.0 | CH₂ | C 6 | Aliphatic carbon in the middle of the cyclohexanone ring. |

2D NMR: Assembling the Puzzle

Expertise & Causality: While 1D NMR provides the pieces, 2D NMR shows how they connect.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). We expect to see a clear correlation between the protons on C5, C6, and C7, confirming the integrity of the -CH₂-CH₂-CH₂- spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): This is the linchpin of our analysis. It directly correlates each proton signal with the carbon it is attached to. This allows us to definitively link the proton assignments from the ¹H spectrum to the carbon assignments from the ¹³C spectrum, eliminating ambiguity.

Caption: Key 2D NMR correlations (COSY and HSQC) for the aliphatic ring protons and carbons.

Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to resolve N-H protons.

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure proper shimming for high resolution.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Follow this with a DEPT-135 or APT experiment to determine carbon multiplicities.

-

2D NMR Acquisition: Acquire standard COSY and HSQC spectra. If further clarification on quaternary carbons is needed, an HMBC (Heteronuclear Multiple Bond Correlation) experiment can be performed.

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak. Integrate ¹H signals and pick peaks for all spectra. Analyze the 2D correlations to build the final structural assignment.

FTIR Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. This technique serves as a quick confirmation of the key structural features predicted by NMR and MS.

Expected FTIR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

|---|---|---|---|

| 3300 - 3100 | Medium, Broad | N-H | Stretch |

| 2950 - 2850 | Medium | C-H (sp³) | Stretch |

| ~1680 | Strong | C=O | Stretch (Conjugated Ketone) |

| ~1610 | Medium | C=N / C=C | Stretch (Pyrazole Ring) |

Causality: The carbonyl (C=O) stretch is expected to be at a slightly lower wavenumber than a typical saturated ketone (~1715 cm⁻¹) due to conjugation with the pyrazole ring, which lowers the bond order. The broadness of the N-H stretch is characteristic and results from hydrogen bonding.[11][12]

Protocol: FTIR Spectroscopy

-

Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal. If using KBr pellets, grind ~1 mg of the sample with ~100 mg of dry KBr and press into a transparent disk.

-

Background Collection: Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Sample Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Analysis: Process the spectrum (baseline correction, if necessary) and identify the key absorption bands corresponding to the expected functional groups.

X-ray Crystallography: The Definitive Proof

Expertise & Causality: While the combination of MS and NMR provides an exceptionally strong case for a given structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof. This technique maps the electron density of a crystalline sample, revealing the precise three-dimensional arrangement of every atom in the molecule and its orientation in the crystal lattice.[13] The resulting structure is not an interpretation but a direct observation.

Challenges: The primary challenge is growing a single, diffraction-quality crystal. This can be a significant bottleneck and often requires screening various solvents and crystallization techniques.

Protocol: Single-Crystal X-ray Crystallography

-

Crystal Growth: Attempt to grow single crystals by slow evaporation of a saturated solution of the compound. Screen a variety of solvents (e.g., ethanol, ethyl acetate, acetone, hexane, and mixtures thereof). Other techniques like vapor diffusion or slow cooling may also be employed.

-

Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in a diffractometer. A stream of cold nitrogen (e.g., 100 K) is used to minimize thermal motion. The instrument then rotates the crystal while irradiating it with X-rays, collecting a full sphere of diffraction data.[14]

-

Structure Solution and Refinement: The collected diffraction pattern is processed to solve the phase problem and generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data until the calculated and observed diffraction patterns match closely. The final output is a complete 3D model of the molecule.[15][16]

Conclusion: Synthesizing the Evidence

The structural elucidation of this compound is a systematic process of evidence accumulation.

-

HRMS confirms the molecular formula is C₇H₈N₂O.

-

FTIR confirms the presence of a ketone, an N-H group, and aliphatic C-H bonds.

-

¹H and ¹³C NMR provide the exact number and type of proton and carbon environments.

-

COSY and HSQC NMR definitively establish the connectivity of the atoms, mapping out the molecular skeleton.

-

X-ray Crystallography , if successful, provides an irrefutable 3D picture of the molecule.

When the data from each of these independent analyses converge, as outlined in this guide, the proposed structure for this compound can be considered fully validated with the highest degree of scientific confidence.

References

- 1. This compound | 499206-33-6 | ZUA20633 [biosynth.com]

- 2. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4,5,6,7-Tetrahydro-5(1h)-indazolone | C7H8N2O | CID 55254747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,5,6,7-tetrahydro-1H-indazol-4-one | C7H8N2O | CID 10171247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Crystal structure and Hirshfeld surface analysis of 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-8-nitro-3,4-dihydroquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 15. (E)-5-(4-Chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. (E)-5-(4-Methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Characterization of 6,7-dihydro-1H-indazol-4(5H)-one: Solubility and pKa

Executive Summary

6,7-dihydro-1H-indazol-4(5H)-one is a heterocyclic molecule built upon the indazole scaffold, a structure of significant interest in medicinal chemistry.[1][2] Understanding its fundamental physicochemical properties, namely aqueous solubility and the acid dissociation constant (pKa), is a prerequisite for any successful drug discovery and development program. These parameters govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, influencing everything from oral bioavailability to formulation strategy.[3][4]

A review of publicly available scientific literature and chemical databases indicates a lack of experimentally determined solubility and pKa values for this compound . This guide, therefore, is designed to serve as a comprehensive, field-proven manual for researchers to determine these critical properties in their own laboratories. It moves beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterization. We will cover theoretical predictions, detailed experimental protocols for thermodynamic solubility and potentiometric pKa determination, data interpretation, and the crucial interplay between these two properties.

Theoretical & Structural Analysis

Before embarking on experimental work, a thorough analysis of the molecule's structure provides a hypothesis for its expected behavior.

Molecular Structure and Physicochemical Descriptors

This compound possesses a molecular formula of C₇H₈N₂O and a molecular weight of 136.15 g/mol .[5][6]

References

Tautomeric Forms of 1,5,6,7-Tetrahydro-4H-Indazol-4-ones: A Comprehensive Technical Guide for Researchers

Abstract

The 1,5,6,7-tetrahydro-4H-indazol-4-one core is a privileged scaffold in medicinal chemistry, forming the basis for a range of biologically active molecules, including potent human neutrophil elastase (HNE) inhibitors and opioid receptor agonists. A critical, yet often nuanced, aspect of the chemistry of these compounds is their existence as a mixture of tautomers. This in-depth technical guide provides a comprehensive overview of the tautomeric forms of 1,5,6,7-tetrahydro-4H-indazol-4-ones, synthesizing theoretical and experimental data to offer a practical resource for researchers, scientists, and drug development professionals. We will delve into the synthesis, structural characterization, and the dynamic equilibrium between the principal tautomeric forms, providing field-proven insights and detailed experimental protocols.

Introduction: The Significance of Tautomerism in 1,5,6,7-Tetrahydro-4H-Indazol-4-ones

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for the physical, chemical, and biological properties of molecules.[1] For N-heterocyclic compounds like the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold, prototropic tautomerism, involving the migration of a proton, is particularly prevalent.[2]

The tautomeric equilibrium of 1,5,6,7-tetrahydro-4H-indazol-4-ones can significantly influence their reactivity, solubility, and, most critically for drug development, their interaction with biological targets. The different spatial arrangement of proton donors and acceptors in each tautomer can lead to distinct binding modes and affinities for a given receptor or enzyme. Therefore, a thorough understanding and ability to control or predict the dominant tautomeric form is paramount for rational drug design and development.

This guide will focus on the three principal tautomeric forms of 1,5,6,7-tetrahydro-4H-indazol-4-ones, as depicted below: the 1H-tautomer , the 2H-tautomer , and the 4-hydroxy-indazole (OH-tautomer) .

Tautomer1 [label=<

1H-Tautomer

1H-Tautomer

];

Tautomer2 [label=<

2H-Tautomer

2H-Tautomer

];

Tautomer3 [label=<

OH-Tautomer

OH-Tautomer

];

Tautomer1 -- Tautomer2 [label=" Annular\nTautomerism"]; Tautomer1 -- Tautomer3 [label=" Keto-Enol\nTautomerism"]; Tautomer2 -- Tautomer3 [style=dashed]; }

Caption: The principal tautomeric forms of the 1,5,6,7-tetrahydro-4H-indazol-4-one core.

Synthesis of the 1,5,6,7-Tetrahydro-4H-Indazol-4-one Scaffold

The most common and versatile method for the synthesis of the 1,5,6,7-tetrahydro-4H-indazol-4-one core involves the condensation of a cyclic 1,3-dione with hydrazine or a substituted hydrazine. Dimedone (5,5-dimethylcyclohexane-1,3-dione) is a frequently used starting material.

General Experimental Protocol: Synthesis of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

This protocol describes the synthesis of a representative example, 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, from 2-acetyl-5,5-dimethylcyclohexane-1,3-dione (2-acetyldimedone) and hydrazine hydrate.[3]

Step 1: Synthesis of 2-Acetyldimedone

A mixture of dimedone (14.0 g, 0.1 mol) and acetic anhydride (20 mL) is heated at reflux for 2 hours. The reaction mixture is then cooled, and the excess acetic anhydride is removed under reduced pressure. The resulting solid is recrystallized from a suitable solvent like ethanol to yield 2-acetyldimedone.

Step 2: Cyclocondensation with Hydrazine Hydrate

To a solution of 2-acetyldimedone (18.2 g, 0.1 mol) in ethanol (100 mL), hydrazine hydrate (5.0 g, 0.1 mol) is added dropwise at room temperature. The reaction mixture is then heated at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one.[3]

Start [label="Dimedone +\nAcetic Anhydride"]; Intermediate [label="2-Acetyldimedone"]; Reagent [label="Hydrazine Hydrate\nin Ethanol"]; Product [label="3,6,6-Trimethyl-1,5,6,7-\ntetrahydro-4H-indazol-4-one", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Intermediate [label="Reflux"]; Intermediate -> Product [label="Reflux"]; Reagent -> Product; }

Caption: General synthesis workflow for 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one.

Structural Characterization and Tautomeric Analysis

A combination of theoretical calculations and experimental techniques is essential for the comprehensive characterization of the tautomeric forms of 1,5,6,7-tetrahydro-4H-indazol-4-ones.

Theoretical Insights into Tautomer Stability

Computational studies, particularly using Density Functional Theory (DFT), have provided valuable insights into the relative stabilities of the 1H, 2H, and OH tautomers. A systematic study on a series of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives at the B3LYP/6-31G** level of theory revealed the following key findings:[4][5]

-

The OH-tautomer is consistently the least stable. This is attributed to the loss of aromaticity in the pyrazole ring.[5]

-

The energy difference between the 1H and 2H tautomers is generally small. This suggests that both tautomers can coexist in equilibrium, and the dominant form can be influenced by subtle changes in substitution and environment.

-

Substituents on the pyrazole ring have a significant impact on the relative stability. For the unsubstituted and 6,6-dimethyl derivatives, the 1H-tautomer is predicted to be slightly more stable than the 2H-tautomer. Conversely, for the 3-methyl and 3,6,6-trimethyl derivatives, the 2H-tautomer is calculated to be slightly more stable.[4][5]

| Compound | Substituents | Most Stable Tautomer (Calculated) | ΔE (1H - 2H) (kJ/mol) |

| 1 | None | 1H | ~1.0 |

| 2 | 6,6-dimethyl | 1H | ~1.0 |

| 3 | 3-methyl | 2H | ~ -2.0 |

| 4 | 3,6,6-trimethyl | 2H | ~ -1.9 |

Table 1: Calculated Relative Stabilities of 1H and 2H Tautomers. Data sourced from theoretical studies.[4][5] A positive ΔE indicates the 1H tautomer is more stable.

Experimental Characterization Techniques

NMR spectroscopy is the most powerful tool for studying tautomeric equilibria in solution. The slow exchange between tautomers on the NMR timescale at room temperature often allows for the observation of distinct signals for each species.

A key experimental finding for 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one in DMSO-d6 solution shows the presence of both the 1H and 2H tautomers in a ratio of approximately 45:55, which aligns well with theoretical predictions of their similar stabilities.[5][6]

Expected 1H and 13C NMR Chemical Shift Differences:

-

1H NMR: The N-H proton signal will be a key diagnostic peak. The chemical environment of the protons on the cyclohexenone ring will also differ slightly between the two tautomers.

-

13C NMR: The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3 and C7a, are expected to be sensitive to the position of the proton. For instance, in related indazole systems, the C3 chemical shift can differ by several ppm between the 1H and 2H isomers.

Protocol for a Solvent-Dependent NMR Study:

-

Sample Preparation: Prepare solutions of the 1,5,6,7-tetrahydro-4H-indazol-4-one derivative in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, CD₃OD).

-

Data Acquisition: Acquire 1H and 13C NMR spectra for each solution at a constant temperature (e.g., 298 K).

-

Integration and Analysis: Carefully integrate the signals corresponding to each tautomer in the 1H NMR spectra to determine the tautomeric ratio in each solvent.

-

Correlation: Correlate the observed tautomeric ratios with solvent polarity parameters (e.g., dielectric constant) to understand the influence of the solvent on the equilibrium.

Single-crystal X-ray diffraction provides unambiguous determination of the tautomeric form present in the solid state. Several crystal structures of derivatives of 1,5,6,7-tetrahydro-4H-indazol-4-one have been reported. For example, the crystal structure of (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one confirms the presence of the 1H-tautomer in the solid state for this particular derivative.[7] The crystal structure of 3,6,6-trimethyl-4-oxo-1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-aminium chloride also confirms the 1H-indazole core.[8] This highlights that intermolecular forces in the crystal lattice can favor a single tautomeric form, which may not be the most abundant form in solution.

IR and UV-Vis spectroscopy can provide complementary information for identifying tautomers.

-

IR Spectroscopy: The different tautomers will exhibit distinct vibrational modes. For example, the keto-enol tautomerism can be distinguished by the presence of a C=O stretching band (around 1650-1700 cm⁻¹) in the keto form and an O-H stretching band (around 3200-3600 cm⁻¹) in the enol form. The N-H stretching frequencies in the 1H and 2H tautomers may also differ. 2D IR spectroscopy has emerged as a powerful technique for resolving the spectra of individual tautomers in a mixture.[5][9]

-

UV-Vis Spectroscopy: The different electronic structures of the tautomers will result in different absorption maxima (λmax). The position of λmax can be influenced by the extent of conjugation in each tautomer. Solvatochromic studies, where the UV-Vis spectrum is recorded in solvents of varying polarity, can also help to distinguish between tautomers, as the more polar tautomer will be stabilized to a greater extent in polar solvents, leading to a shift in the absorption maximum.[10]

Factors Influencing the Tautomeric Equilibrium

The position of the tautomeric equilibrium is a delicate balance of several factors, including the intrinsic stability of the tautomers and their interactions with the surrounding environment.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the tautomeric ratio.[11] Generally, more polar solvents will preferentially solvate and stabilize the more polar tautomer. Computational studies have shown that the 1H-tautomers of 1,5,6,7-tetrahydro-4H-indazol-4-ones generally possess a higher dipole moment than the corresponding 2H-tautomers.[5] Therefore, it is expected that the proportion of the 1H-tautomer will increase in more polar solvents. This is consistent with the experimental observation of a significant population of the 1H tautomer in the highly polar solvent DMSO.[5][6]

Nonpolar [label="Nonpolar Solvent"]; Polar [label="Polar Solvent"]; Tautomer2H [label="2H-Tautomer\n(Less Polar)", fillcolor="#FBBC05", fontcolor="#202124"]; Tautomer1H [label="1H-Tautomer\n(More Polar)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Nonpolar -> Tautomer2H [label="Favors"]; Polar -> Tautomer1H [label="Favors"]; Tautomer2H -> Tautomer1H [dir=both, label="Equilibrium"]; }

Caption: Influence of solvent polarity on the 1H/2H tautomeric equilibrium.

Substituent Effects

As demonstrated by theoretical calculations, substituents on the indazolone core can significantly alter the relative stabilities of the tautomers. Electron-donating or electron-withdrawing groups can influence the electron density distribution in the pyrazole ring, thereby favoring one tautomeric form over the other. For example, a methyl group at the 3-position appears to stabilize the 2H-tautomer relative to the 1H-tautomer.[4][5]

Temperature Effects

The tautomeric equilibrium is a thermodynamic process, and as such, it is temperature-dependent. Variable-temperature (VT) NMR studies can be employed to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomerization.[12][13] Generally, an increase in temperature will favor the formation of the less stable tautomer. While specific VT-NMR studies on 1,5,6,7-tetrahydro-4H-indazol-4-ones are not widely reported, this technique remains a valuable tool for a deeper understanding of their tautomeric behavior.

Implications for Drug Development

The tautomeric nature of the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold has significant implications for its use in drug discovery and development.

-

Receptor-Ligand Interactions: The different tautomers present distinct hydrogen bond donor and acceptor patterns. This can lead to different binding modes and affinities for a biological target. A drug candidate may exist as a mixture of tautomers in physiological solution, and it is possible that only one of the tautomers is the biologically active species.

-

Pharmacokinetic Properties: Tautomerism can influence physicochemical properties such as lipophilicity (logP), solubility, and pKa. These properties, in turn, affect the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

-

Intellectual Property: The existence of different tautomeric forms can have implications for patent claims and intellectual property protection.

For instance, in the development of 1,5,6,7-tetrahydro-4H-indazol-4-ones as HNE inhibitors, it was observed that acylation and alkylation reactions could lead to a mixture of N1 and N2 substituted isomers. These isomers could be separated and characterized, allowing for the evaluation of their individual biological activities.[11] This underscores the importance of considering and, where possible, isolating and testing individual tautomers or their locked derivatives during the drug discovery process.

Conclusion and Future Perspectives

The tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. While theoretical calculations provide a strong predictive framework for understanding the relative stabilities of the 1H, 2H, and OH tautomers, a comprehensive experimental characterization is crucial for a complete picture.

Future research in this area should focus on:

-

Systematic experimental studies using a range of solvents and variable-temperature NMR to quantify the thermodynamic parameters of the tautomeric equilibria for a series of derivatives.

-

Detailed 1H, 13C, and 15N NMR assignments for the individual tautomers to create a robust database for researchers.

-

The isolation and comparative biological and pharmacokinetic profiling of the individual 1H and 2H tautomers to elucidate their specific contributions to the overall activity of the parent compound.

By continuing to unravel the complexities of tautomerism in this important heterocyclic system, the scientific community can better harness the potential of 1,5,6,7-tetrahydro-4H-indazol-4-ones in the development of novel therapeutics.

References

- 1. MULTICOMPONENT SYNTHESIS OF 1,5,6,7-TETRAHYDRO- 4<i>H</i>-INDOL-4-ONE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | 16315-16-5 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structure of 3,6,6-trimethyl-4-oxo-1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-aminium chloride and its monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lifesciencesite.com [lifesciencesite.com]

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a cornerstone in medicinal chemistry.[1][2] Recognized as a "privileged scaffold," its unique physicochemical properties enable it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[3][4] This versatility has been successfully translated into numerous clinically approved drugs and a robust pipeline of investigational agents, particularly in oncology, inflammation, and neuropharmacology.[5][6] This technical guide provides a comprehensive analysis of the biological significance of the indazole scaffold. It delves into the fundamental properties that confer its privileged status, explores its application across various therapeutic areas with a focus on underlying mechanisms of action, and provides detailed, field-proven experimental methodologies for its synthesis and biological evaluation. This document is intended to serve as an authoritative resource for scientists and researchers dedicated to the discovery and development of novel therapeutics.

The Indazole Scaffold: Physicochemical Properties and Privileged Status

The Indazole Core: Structure and Tautomerism

Indazole (also known as benzpyrazole) is an aromatic heterocyclic compound with the molecular formula C₇H₆N₂.[7] It consists of a pyrazole ring fused to a benzene ring and exists in two primary tautomeric forms: 1H-indazole and 2H-indazole.[5] The 1H-indazole tautomer is thermodynamically more stable and is therefore the predominant form in most chemical and biological contexts.[1][8] While rarely found in nature, with a few exceptions like the alkaloid nigellicine, the indazole nucleus is a prolific scaffold in synthetic medicinal chemistry.[1]

Key Physicochemical Characteristics

The success of the indazole scaffold in drug design can be attributed to its distinct structural and electronic properties:

-

Aromaticity and Stability: The 10 π-electron system confers significant aromatic stability to the bicyclic structure.[1]

-

Hydrogen Bonding: The indazole core possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen atom). This dual capability is crucial for forming specific, high-affinity interactions with biological targets, often mimicking the interactions of the purine ring of ATP in kinase active sites.[9]

-

Bioisosterism: Indazole is considered a bioisostere of indole and other bicyclic heterocycles like benzimidazole.[1] This allows it to serve as a structural surrogate in drug design, often improving metabolic stability or modulating receptor affinity compared to its counterparts.

-

Dipole Moment and Polarity: The presence of two nitrogen atoms creates a significant dipole moment, influencing the molecule's solubility, membrane permeability, and interaction with polar residues in protein binding pockets.[9]

The "Privileged Scaffold" in Medicinal Chemistry

A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity.[4][10] The indazole ring system is a quintessential example of such a scaffold. Its rigid, planar structure provides a defined orientation for substituents, while its hydrogen bonding capabilities allow it to anchor effectively within diverse binding sites. This has enabled the development of indazole-containing molecules that act as kinase inhibitors, receptor antagonists, enzyme modulators, and more.[2][3]

Diverse Biological Activities and Therapeutic Applications

The indazole scaffold is a key component in a multitude of drugs targeting a wide range of diseases.

Oncology: A Major Frontier for Indazole Derivatives

The most significant impact of the indazole scaffold has been in the development of targeted anticancer agents, primarily through the inhibition of protein kinases.[11][12]

2.1.1. Protein Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[11] Their dysregulation is a common feature of many cancers. The indazole scaffold serves as an excellent "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors.[9]

Several FDA-approved kinase inhibitors are built upon the indazole core:

-

Pazopanib: A multi-targeted tyrosine kinase inhibitor approved for renal cell carcinoma and soft tissue sarcoma. It primarily inhibits Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[5][13]

-

Axitinib: A potent and selective inhibitor of VEGFR-1, -2, and -3, used in the treatment of advanced renal cell carcinoma.[1][11]

-

Entrectinib: An inhibitor of Anaplastic Lymphoma Kinase (ALK), ROS1, and the neurotrophic tyrosine receptor kinase (NTRK) family, approved for tumors with specific gene fusions.[5][14]

Table 1: Selected Indazole-Based Kinase Inhibitors in Oncology

| Compound | Primary Target(s) | Therapeutic Indication |

| Pazopanib | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma |

| Axitinib | VEGFR | Renal Cell Carcinoma |

| Entrectinib | ALK, ROS1, TRK | Tumors with NTRK, ROS1, or ALK fusions |

| Niraparib* | PARP-1, PARP-2 | Ovarian, Fallopian Tube, Peritoneal Cancer |

*Note: Niraparib is an inhibitor of Poly (ADP-ribose) polymerase (PARP), not a protein kinase, but is a prominent indazole-based anticancer agent.[5][11]

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indazole scaffold: a generalist for marketed and clinical drugs (2021) | Cao Yaquan | 27 Citations [scispace.com]

- 7. austinpublishinggroup.com [austinpublishinggroup.com]

- 8. researchgate.net [researchgate.net]

- 9. caribjscitech.com [caribjscitech.com]

- 10. benchchem.com [benchchem.com]

- 11. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Indazole Derivatives [bldpharm.com]

The Indispensable Core: 6,7-Dihydro-1H-indazol-4(5H)-one as a Privileged Synthetic Building Block

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 6,7-dihydro-1H-indazol-4(5H)-one scaffold, a fused heterocyclic system comprising a pyrazole and a cyclohexanone ring, represents a cornerstone in modern medicinal chemistry. Its unique combination of structural rigidity, defined stereoelectronic properties, and multiple points for chemical diversification has established it as a "privileged" building block in drug discovery. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and reactivity. We will explore its strategic application in the construction of high-value compounds, particularly kinase inhibitors, supported by detailed, field-proven experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of the Tetrahydroindazolone Core

The indazole ring system is a bioisostere of indole and is found in numerous FDA-approved drugs, particularly in oncology, where it frequently serves as a critical hinge-binding motif in kinase inhibitors.[1][2] The partially saturated analog, this compound, retains the key hydrogen bond donating and accepting features of the pyrazole ring while introducing a versatile ketonic handle and a non-aromatic, three-dimensional character. This unique topology allows for the exploration of chemical space beyond the flat, aromatic systems typical of many early-generation inhibitors.

The power of this scaffold lies in its inherent reactivity, which can be selectively modulated at three key positions: the pyrazole nitrogens (N1/N2), the C4 ketone, and the adjacent C5 methylene group. This multi-faceted reactivity allows for the systematic and logical construction of complex molecular architectures, making it an invaluable tool for generating compound libraries in lead discovery and optimization campaigns.[3][4]

Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of synthetic chemistry. The key properties of the title compound are summarized below.

Table 1: Core Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O | [5] |

| Molecular Weight | 136.15 g/mol | [5] |

| CAS Number | 499206-33-6 | [5] |

| Appearance | Typically a solid | N/A |

| IUPAC Name | 1,5,6,7-tetrahydroindazol-4-one | [5] |

| Synonyms | 4,5,6,7-tetrahydro-1H-indazol-4-one | [5] |

Tautomerism: A Critical Consideration

The indazole core exists in tautomeric forms, primarily the 1H- and 2H-isomers.[6] For the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold, the 1H tautomer is generally reported to be the more stable and abundant form.[4][6] However, the equilibrium can be influenced by solvent polarity and pH. This is a crucial consideration during subsequent reactions, such as N-alkylation or N-acylation, which can yield mixtures of N1 and N2 substituted isomers.[4] Spectroscopic techniques like ¹³C NMR are invaluable for distinguishing these tautomers, as the chemical shifts of key carbons can differ significantly between the two forms.[6]

Spectroscopic Signature

While specific shifts can vary with solvent and concentration, representative spectroscopic data provide a fingerprint for the core structure.

-

¹H NMR: Protons on the cyclohexanone ring typically appear as multiplets in the δ 2.0-3.0 ppm range. The C3 proton of the pyrazole ring appears further downfield. The N-H proton is a broad singlet, often exchangeable with D₂O.

-

¹³C NMR: The carbonyl carbon (C4) is a key diagnostic signal, appearing significantly downfield (e.g., >190 ppm). Signals for the pyrazole ring carbons (C3, C3a, C7a) and the aliphatic carbons (C5, C6, C7) appear in their characteristic regions.

-

FTIR (cm⁻¹): Key stretches include the N-H band (around 3200-3400), C-H bands (aliphatic, ~2900), and a strong C=O stretch (around 1680-1710).

Synthesis of the Core Scaffold

The most common and efficient route to this compound is the cyclocondensation of 1,3-cyclohexanedione with a hydrazine source. This reaction proceeds via initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to furnish the fused bicyclic system.

References

- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4,5,6,7-tetrahydro-1H-indazol-4-one | C7H8N2O | CID 10171247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

The Ascendancy of 6,7-Dihydro-1H-indazol-4(5H)-one: A Technical Guide to Synthesis and Biological Exploration

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6,7-dihydro-1H-indazol-4(5H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas, most notably in oncology and inflammatory diseases. Its unique conformational features and synthetic tractability have made it a focal point for the development of novel kinase inhibitors and other targeted therapies. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound derivatives. We will delve into the strategic considerations behind synthetic route selection, provide detailed experimental protocols, and analyze the structure-activity relationships (SAR) that govern the biological effects of this promising class of compounds.

Introduction: The Strategic Value of the Dihydro-Indazolone Core

The indazole moiety, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a well-established pharmacophore found in numerous approved drugs.[1][2] The partially saturated this compound core retains the key hydrogen bonding capabilities of the indazole ring while introducing a three-dimensional character that can be exploited for enhanced binding affinity and selectivity to biological targets. This non-planar geometry allows for the exploration of previously inaccessible regions of the chemical space, offering a distinct advantage in the design of next-generation therapeutics.

The core structure's utility is exemplified by its application as a building block for various bioactive molecules, including cyanobacterial inhibitors and potential antimicrobial agents.[3] The presence of a ketone functionality and a reactive pyrazole ring provides multiple handles for chemical modification, enabling the generation of diverse compound libraries for high-throughput screening and lead optimization.

Synthetic Strategies: Constructing the this compound Scaffold

The construction of the this compound core and its derivatives can be achieved through several strategic synthetic pathways. The choice of a particular route is often dictated by the desired substitution pattern and the availability of starting materials. A prevalent and efficient approach involves the condensation of a 1,3-cyclohexanedione derivative with a hydrazine species.

One-Pot Three-Component Synthesis of 3-Amino-6,7-dihydro-1H-indazol-4(5H)-one Derivatives

A highly efficient method for the synthesis of 3-substituted amino derivatives of the dihydro-indazolone core is a one-pot, three-component reaction. This approach offers significant advantages in terms of operational simplicity and atom economy.

Logical Framework for the Three-Component Synthesis

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

X-ray crystallography of 6,7-dihydro-1H-indazol-4(5H)-one derivatives

An In-Depth Technical Guide to the X-ray Crystallography of 6,7-Dihydro-1H-indazol-4(5H)-one Derivatives

Abstract

The this compound scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors and anti-inflammatory agents.[1][2][3] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design, structure-activity relationship (SAR) studies, and intellectual property development. Single-crystal X-ray diffraction (SCXRD) is the definitive method for obtaining this atomic-level information.[4][5][6] This guide provides a comprehensive, field-proven walkthrough of the entire crystallographic workflow for this compound derivatives, from initial synthesis and crystallization to final structure analysis and validation. It is designed for researchers, scientists, and drug development professionals seeking to leverage structural chemistry to accelerate their research programs.

The Strategic Imperative: Why Crystal Structures Matter

In drug discovery, a molecule's function is inextricably linked to its three-dimensional structure. For the indazolone scaffold, critical insights derived from SCXRD include:

-

Absolute Stereochemistry: Unambiguously assigning the configuration of chiral centers.

-

Conformational Analysis: Defining the exact puckering of the cyclohexanone ring and the relative orientation of substituents.

-

Intermolecular Interactions: Revealing the hydrogen bonding, π-stacking, and other non-covalent interactions that govern crystal packing and can inform how a ligand might bind to a biological target.[7][8]

-

SAR Rationalization: Providing a structural basis for why one derivative is more potent or selective than another, guiding the next round of synthesis.

This guide demystifies the process of obtaining these critical structural insights.

The Foundation: Synthesis and Crystal Growth

The journey to a crystal structure begins in the chemistry lab. The quality of the final structure is entirely dependent on the quality of the single crystals grown, which is in turn dependent on the purity of the synthesized compound.

Synthesis of the Core Scaffold

The synthesis of the this compound core typically involves the condensation of a 1,3-cyclohexanedione derivative with hydrazine or a substituted hydrazine. A common route is the reaction of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with hydrazine hydrate, often under acidic conditions, to yield the parent scaffold. Derivatization can be achieved by using substituted hydrazines or by subsequent modification of the core structure.[9][10]

The Crystallization Bottleneck: From Powder to Jewel

Crystallization is the process of transitioning molecules from a disordered solution state to a highly ordered solid lattice.[11] This is often the most challenging and empirical step in the entire workflow. Success hinges on carefully controlling supersaturation—the state where the solute concentration exceeds its solubility limit, providing the driving force for nucleation and crystal growth.[12][13]

The goal of this protocol is to efficiently screen a wide range of solvent systems and conditions to identify those that yield diffraction-quality single crystals.

Materials:

-

Purified this compound derivative (>98% purity)

-

A selection of analytical grade solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Hexane)

-

Small glass vials (1-2 mL) with screw caps or loose-fitting covers

-

Microscope for crystal inspection

Step-by-Step Methodology:

-

Solubility Assessment (Pre-screening):

-

Place ~1-2 mg of your compound into several different vials.

-

Add a single solvent to each vial dropwise until the solid dissolves.

-

Record the approximate solubility in each solvent (e.g., highly soluble, sparingly soluble, insoluble). This is critical for choosing appropriate solvent systems. An ideal system is one where the compound is moderately soluble.

-

-

Setting Up Crystallization Trials: Based on the solubility tests, employ the following methods in parallel.

-

Method A: Slow Evaporation:

-

Rationale: This is the simplest method.[11] As the solvent slowly evaporates, the concentration of the solute increases, eventually reaching supersaturation and inducing crystallization.

-

Procedure:

-

Prepare a near-saturated solution of your compound in a suitable solvent (one in which it is moderately to highly soluble).

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial.

-

Cover the vial loosely (e.g., pierce the cap with a needle or use paraffin film with pinholes) to allow for slow solvent evaporation.

-

Place the vial in a vibration-free location and let it stand undisturbed for several days to weeks.

-

-

-

Method B: Vapor Diffusion (Liquid-Vapor):

-

Rationale: This method provides finer control over the rate of supersaturation.[12] An anti-solvent (a solvent in which the compound is poorly soluble) slowly diffuses in vapor form into the solution of the compound, reducing its solubility and promoting crystal growth.

-

Procedure:

-

In a small, open inner vial, place a concentrated solution of your compound in a volatile solvent ("solvent").

-

In a larger outer vial (or beaker), add a larger volume of a volatile anti-solvent.

-

Place the inner vial inside the outer vial and seal the outer container tightly.

-

The more volatile solvent from the inner vial will slowly be replaced by the anti-solvent vapor, inducing crystallization.

-

-

-

Method C: Liquid-Liquid Diffusion:

-

Rationale: This technique is excellent for compounds sensitive to concentration changes and allows for very slow crystal growth, often yielding high-quality crystals.[11]

-

Procedure:

-

Prepare a concentrated solution of your compound in a dense solvent.

-

Carefully layer a less dense, miscible anti-solvent on top of this solution, minimizing mixing at the interface.

-

Seal the vessel and leave it undisturbed. Crystals will form at the interface where the two solvents slowly mix. A third "buffer" solvent can be used to further slow diffusion.[11]

-

-

-

-

Monitoring and Harvesting:

-

Check the vials periodically under a microscope.

-

Once suitable crystals have formed, carefully extract them using a loop or a fine needle and immediately proceed to mounting for X-ray analysis.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sptlabtech.com [sptlabtech.com]

- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. (E)-5-(4-Chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (E)-5-(4-Methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 10. austinpublishinggroup.com [austinpublishinggroup.com]

- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 13. syrris.com [syrris.com]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 6,7-dihydro-1H-indazol-4(5H)-one

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 6,7-dihydro-1H-indazol-4(5H)-one, a valuable heterocyclic building block, from the readily available precursor 1,3-cyclohexanedione. The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in pharmacologically active compounds.[1][2] This guide is designed for researchers, chemists, and drug development professionals, offering in-depth insights into the reaction mechanism, a step-by-step experimental procedure, process optimization strategies, and critical safety considerations. By explaining the causality behind experimental choices, this document serves as both a practical protocol and an educational resource for heterocyclic synthesis.

Introduction: The Significance of the Tetrahydroindazolone Core

The this compound moiety is a versatile synthetic intermediate in the development of novel therapeutics. Indazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and kinase inhibitory properties.[2] Specifically, this tetrahydroindazolone core provides a rigid scaffold with well-defined vectors for functionalization, allowing chemists to explore chemical space efficiently in lead optimization campaigns. Its applications have been noted in the development of cyanobacterial inhibitors and potential antimicrobials. The synthesis described herein involves a classic and robust condensation reaction between a 1,3-dicarbonyl compound and hydrazine, representing a fundamental transformation in heterocyclic chemistry.[3]

Reaction Mechanism: The Paal-Knorr Analogue Condensation

The formation of this compound from 1,3-cyclohexanedione and hydrazine is a cyclocondensation reaction. The mechanism proceeds through two key stages: initial hydrazone formation followed by an intramolecular cyclization and dehydration.

-

Nucleophilic Attack & Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine on one of the electrophilic carbonyl carbons of 1,3-cyclohexanedione. This is often catalyzed by acid, which protonates the carbonyl oxygen to increase its electrophilicity.[4] This step results in the formation of a carbinolamine intermediate.

-

Dehydration to Hydrazone: The carbinolamine intermediate rapidly eliminates a molecule of water to form a more stable C=N double bond, yielding a monohydrazone intermediate.[5]

-

Intramolecular Cyclization: The terminal -NH2 group of the hydrazone intermediate then acts as an intramolecular nucleophile, attacking the second carbonyl carbon. This ring-closing step forms a five-membered heterocyclic intermediate.

-

Final Dehydration (Aromatization): A final dehydration step occurs, leading to the formation of a stable, conjugated pyrazole ring fused to the cyclohexenone system, yielding the target product, this compound.

Caption: Reaction mechanism for indazolone synthesis.

Detailed Experimental Protocol

This protocol has been optimized for both yield and purity on a standard laboratory scale.

3.1. Materials and Equipment

-

Reagents: 1,3-Cyclohexanedione (≥97%), Hydrazine hydrate (50-60% solution), Glacial Acetic Acid, Ethanol (95%), Deionized Water, Diethyl Ether.

-

Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, dropping funnel, Buchner funnel and flask, filtration paper, standard laboratory glassware, rotary evaporator, melting point apparatus.

3.2. Reagent Data Table

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 1,3-Cyclohexanedione | C₆H₈O₂ | 112.13 | 5.61 g | 50.0 | 1.0 |

| Hydrazine Hydrate (~55%) | N₂H₄·H₂O | 50.06 | ~2.5 mL | 55.0 | 1.1 |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | - | Solvent/Catalyst |

3.3. Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,3-cyclohexanedione (5.61 g, 50.0 mmol).

-

Solvent Addition: Add 50 mL of glacial acetic acid to the flask. Stir the mixture at room temperature until the 1,3-cyclohexanedione is fully dissolved. Expert Insight: Acetic acid serves as both a solvent and an acid catalyst, promoting the protonation of the carbonyl group and facilitating the dehydration steps.

-

Reagent Addition: In a dropping funnel, place hydrazine hydrate (~2.5 mL, 55.0 mmol, 1.1 eq.). Add the hydrazine hydrate dropwise to the stirring solution over 15-20 minutes. An initial exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary. Causality Note: Slow addition is crucial to control the exotherm and prevent the formation of dimeric or other side products that can arise from the rapid, uncontrolled reaction of the bifunctional reagents.[6]

-

Reaction & Reflux: Once the addition is complete, attach a reflux condenser to the flask. Heat the reaction mixture to a gentle reflux (approximately 110-120°C) using a heating mantle.

-

Monitoring: Allow the reaction to proceed at reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

-

Product Isolation (Work-up): After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. A precipitate may form upon cooling.

-

Precipitation: Slowly pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold water while stirring vigorously. This will cause the product to precipitate out of the acidic solution.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid sequentially with cold deionized water (2 x 50 mL) to remove residual acetic acid and then with a small amount of cold diethyl ether (1 x 20 mL) to aid in drying.

-

Drying: Dry the crude product in a vacuum oven at 50°C to a constant weight. A typical crude yield is 80-90%.

3.4. Purification

The crude product can be purified by recrystallization from an ethanol/water mixture.

-

Dissolve the crude solid in a minimal amount of hot ethanol (95%).

-

Add hot water dropwise until the solution becomes faintly turbid.

-

Add a few more drops of hot ethanol until the solution is clear again.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% ethanol/water, and dry under vacuum.

-

The typical yield of pure this compound is 70-85% as a crystalline solid.

3.5. Characterization

-

Appearance: Off-white to pale yellow crystalline solid.

-

Molecular Formula: C₇H₈N₂O[7]

-

Molecular Weight: 136.15 g/mol [7]

-

Expected ¹H NMR (400 MHz, DMSO-d₆): δ ~12.5 (s, 1H, NH), 7.5 (s, 1H, CH-pyrazole), 2.8 (t, 2H, CH₂), 2.4 (t, 2H, CH₂), 2.0 (m, 2H, CH₂). Note: Spectral data can vary slightly based on solvent and purity.

Experimental Workflow Visualization

Caption: Overall experimental workflow.

Safety Precautions

-

Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Handle it with extreme care in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (nitrile gloves are not sufficient; use butyl rubber or laminate gloves).

-

Glacial Acetic Acid: Corrosive and causes severe skin and eye burns. Handle in a fume hood and wear appropriate PPE.

-

General Precautions: Perform all operations in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

The synthesis of this compound from 1,3-cyclohexanedione and hydrazine hydrate is a reliable and high-yielding procedure. This protocol provides a robust method for accessing a key heterocyclic building block essential for drug discovery and medicinal chemistry programs. The detailed mechanistic insights and procedural notes offer chemists the necessary tools to perform this synthesis successfully and safely.

References

- 1. researchgate.net [researchgate.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 4. Reaction of Cyclohexanone with Hydrazine in Acidic Medium The chemical r.. [askfilo.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4,5,6,7-tetrahydro-1H-indazol-4-one | C7H8N2O | CID 10171247 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Versatility of 6,7-dihydro-1H-indazol-4(5H)-one in Multi-Component Reactions for Drug Discovery

Introduction: Unlocking the Potential of the Indazolone Scaffold in Medicinal Chemistry

The 6,7-dihydro-1H-indazol-4(5H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Its rigid, fused heterocyclic structure provides a unique three-dimensional framework for the precise spatial orientation of pharmacophoric groups, making it an attractive starting point for the design of novel therapeutics. The presence of a reactive ketone functionality and an active methylene group adjacent to the pyrazole ring opens up a plethora of possibilities for chemical derivatization.

Multi-component reactions (MCRs) have emerged as a powerful tool in modern drug discovery, enabling the rapid and efficient synthesis of complex molecular architectures from simple, readily available starting materials in a single synthetic operation. The inherent atom economy, step efficiency, and potential for diversity-oriented synthesis make MCRs particularly well-suited for the construction of compound libraries for high-throughput screening.

This application note explores the utility of this compound as a versatile building block in multi-component reactions, providing detailed protocols and mechanistic insights for the synthesis of novel, drug-like molecules. We will delve into a representative three-component reaction to construct a fused pyrazolo[3,4-b]quinoline system, a scaffold known for its diverse pharmacological properties.

Synthesis of the this compound Scaffold

While commercially available, the this compound scaffold itself can be synthesized through various methods, including multi-component approaches. For instance, a one-pot three-component reaction of aromatic isothiocyanates, substituted 1,3-cyclohexanediones, and hydrazine hydrate has been reported for the synthesis of 3-(arylamino)-6,7-dihydro-1H-indazol-4(5H)-one derivatives, showcasing the feasibility of constructing this core via MCRs.

Application in a Three-Component Synthesis of Pyrazolo[4,3-b]quinolin-4(5H)-ones

The presence of an active methylene group at the C5 position of this compound makes it an ideal substrate for Knoevenagel condensation with aldehydes. The resulting arylidene intermediate can then undergo a subsequent Michael addition and cyclization with an active methylene compound, leading to the formation of complex fused heterocyclic systems. Here, we propose a one-pot, three-component reaction of this compound, an aromatic aldehyde, and malononitrile to synthesize novel pyrazolo[4,3-b]quinolin-4(5H)-ones.

Proposed Reaction Scheme

Application Note & Protocols: 6,7-Dihydro-1H-indazol-4(5H)-one as a Versatile Scaffold for the Synthesis of Fused Heterocyclic Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Indazolone Core